molecular formula C17H15N3O2S2 B11633767 (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B11633767
M. Wt: 357.5 g/mol
InChI Key: XULGIYFTOYELOE-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a quinoline moiety with a thiazolidinone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-sulfanylidenethiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine, bromine). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and halogenated quinoline derivatives. These products are often isolated and purified using techniques such as column chromatography or recrystallization .

Scientific Research Applications

(5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a quinoline moiety with a thiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)19-16)10-12-9-11-3-1-2-4-13(11)18-15(12)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21,23)/b14-10-

InChI Key

XULGIYFTOYELOE-UVTDQMKNSA-N

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)NC(=S)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.